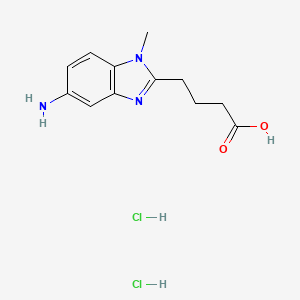

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid dihydrochloride

Descripción

Chemical Structure and Properties The compound 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid dihydrochloride is a benzimidazole derivative with a butyric acid side chain and two hydrochloride moieties. Its molecular formula is C₁₂H₁₄N₃O₂·2HCl, yielding a molecular weight of 305.2 g/mol (calculated). Key structural features include:

- A benzimidazole core with 5-amino and 1-methyl substituents.

- A 4-carbon butyric acid chain at the 2-position.

- Dihydrochloride salt form, enhancing solubility and stability in aqueous environments.

Propiedades

IUPAC Name |

4-(5-amino-1-methylbenzimidazol-2-yl)butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.2ClH/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17;;/h5-7H,2-4,13H2,1H3,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIWMHYNLFEJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid dihydrochloride is a compound of significant interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Chemical Formula : C₁₂H₁₅N₃O₂

- Molecular Weight : 233.27 g/mol

- CAS Number : 61905-92-8

1. Anticancer Activity

Research has indicated that derivatives of benzoimidazole compounds exhibit anticancer properties by targeting specific molecular pathways involved in cancer progression. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- IC₅₀ Values : The IC₅₀ values for related compounds range from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines, suggesting potent anticancer activity .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in various models. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Efficacy : Compounds similar to 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid have shown up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurodegeneration.

- IC₅₀ Values : The reported IC₅₀ values against AChE range from 33.27 to 93.85 nM, indicating strong inhibitory activity .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of benzoimidazole derivatives, researchers treated human leukemia cell lines with varying concentrations of the compound. The results indicated significant reductions in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of a compound structurally related to 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid in patients with rheumatoid arthritis. The treatment resulted in a marked decrease in serum levels of inflammatory markers over a six-week period.

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Dihydrochloride Salts

The following table compares the target compound with structurally related dihydrochloride salts and benzimidazole derivatives:

Key Comparative Findings

Substituent Effects on Bioactivity

- Amino vs.

- Butyric Acid Chain : The butyric acid chain introduces carboxylate functionality absent in other benzimidazoles, possibly influencing pharmacokinetics (e.g., absorption, half-life).

Solubility and Stability

- All dihydrochloride salts exhibit high aqueous solubility due to ionic interactions. However, the bulky butyric acid chain in the target compound may reduce solubility compared to smaller analogues like CBR02278 .

Heterocyclic Core Differences

- Benzimidazole vs.

Métodos De Preparación

Alkylation and Hydroxyethylation of the Benzimidazole Core

One common approach starts with ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate as the precursor. This compound undergoes reaction with 2-haloethanol (such as 2-chloroethanol or 2-bromoethanol) in the presence of a base like sodium carbonate or sodium bicarbonate to introduce bis-(2-hydroxyethyl) amino groups at the 5-amino position of the benzimidazole ring.

- Reaction conditions: Stirring at room temperature followed by heating to 65-70°C for 8-12 hours.

- Work-up includes pH adjustment and extraction steps to isolate the hydroxyethylated intermediate.

- Purification is typically done by crystallization or extraction with organic solvents such as ethyl acetate or dichloromethane.

This step yields compounds such as ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate (Formula IV).

Chlorination and Hydrolysis to Obtain the Dihydrochloride Salt

The hydroxyethylated intermediate is then subjected to chlorination using thionyl chloride in an organic solvent like dichloromethane or chloroform at low temperatures (0-5°C), followed by reflux or warming to 40-90°C for several hours.

- The chlorination converts the hydroxyethyl groups into chloroethyl groups.

- Subsequent treatment with concentrated hydrochloric acid hydrolyzes the ester and forms the dihydrochloride salt.

- Activated carbon treatment and filtration remove impurities.

- The product is isolated by distillation and recrystallized from solvents such as acetone-water mixtures to yield the pure dihydrochloride salt, often as a monohydrate with melting points around 148-151°C.

Alternative Multi-Step Synthesis via Protected Intermediates

Another method involves:

- Protection of amino groups by benzylation (mono- or bis-benzyl protection),

- Formation of key intermediates by reductive amination and esterification,

- Coupling via Steglich esterification (using dicyclohexylcarbodiimide and DMAP) to form dimers,

- Catalytic hydrogenolysis to remove benzyl protecting groups,

- Final ring-opening polymerization with oxirane to yield the target compound or related derivatives.

This route, although more complex, allows for the synthesis of related impurities and analogs and provides insight into the reactivity and stability of intermediates.

Summary Table of Key Preparation Steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butyric acid dihydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. Key steps include condensation of 5-amino-1-methylbenzimidazole with butyric acid derivatives under acidic conditions. Optimization requires precise control of temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Catalysts like HCl or palladium salts may enhance efficiency. Yield improvements are achieved via reflux purification and intermediate characterization using TLC .

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: methanol/dichloromethane) is standard for initial purification. Recrystallization from ethanol-water mixtures enhances purity. Advanced methods include preparative HPLC with C18 columns (gradient: 0.1% trifluoroacetic acid in acetonitrile/water). Purity validation via NMR (>95%) and HRMS is critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm benzimidazole ring protons (δ 7.2–8.1 ppm) and butyric acid chain integration.

- IR Spectroscopy : Identify amine (-NH₂, ~3400 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) stretches.

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 323.12) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Perform SAR studies using:

- Molecular docking : Screen against target enzymes (e.g., kinases) to predict binding affinities.

- In vitro assays : Measure IC₅₀ values in enzyme inhibition or receptor-binding assays.

- Derivatization : Modify substituents (e.g., methyl group on benzimidazole) to assess impact on bioactivity .

Q. How can researchers resolve contradictions in solubility and stability data across different experimental conditions?

- Methodological Answer : Conduct systematic stability studies:

- pH-dependent stability : Use HPLC to monitor degradation in buffers (pH 2–9).

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- Solubility profiling : Measure in DMSO, PBS, and cell culture media using nephelometry. Discrepancies often arise from protonation states of the dihydrochloride salt .

Q. What mechanistic insights exist regarding this compound's interaction with biological targets?

- Methodological Answer : Mechanistic studies suggest:

- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., via benzimidazole stacking interactions).

- Receptor modulation : Activation of GPCRs via the butyric acid moiety. Validate using radioligand displacement assays and Western blotting for downstream signaling markers .

Q. How can stability under physiological conditions be assessed for in vivo applications?

- Methodological Answer : Simulate physiological conditions:

- Plasma stability : Incubate compound in human plasma (37°C) and quantify via LC-MS/MS over 24 hours.

- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .

Q. What challenges arise when scaling up synthesis from laboratory to pilot-scale production?

- Methodological Answer : Key challenges include:

- Reactor design : Transition from batch to continuous flow systems for better heat management.

- Purification scalability : Replace column chromatography with fractional crystallization.

- Cost optimization : Source low-cost catalysts (e.g., FeCl₃) and minimize solvent waste .

Q. How can discrepancies between in vitro bioactivity and in vivo efficacy be addressed?

- Methodological Answer : Discrepancies often stem from poor pharmacokinetics. Solutions include:

- Prodrug design : Mask the carboxylic acid group with esters to enhance bioavailability.

- Formulation optimization : Use liposomal encapsulation or PEGylation to prolong circulation time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.